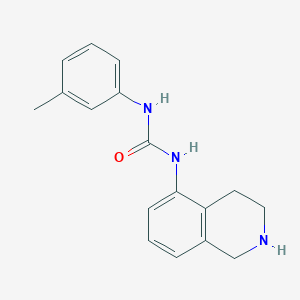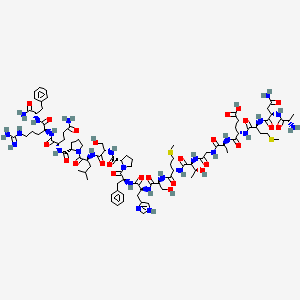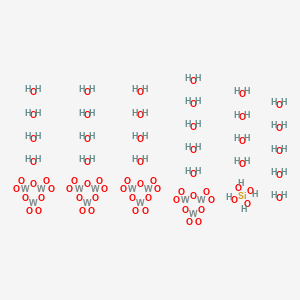
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea
Vue d'ensemble
Description
3-(3-Methylphenyl)-1-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea (also known as 3-Methyl-1-tetrahydroisoquinolin-5-ylurea or 3-Methyl-THIQ) is a synthetic compound that has been studied for its potential applications in various scientific research areas. It is a heterocyclic compound, meaning that it contains a ring structure of different atoms that are connected together. 3-Methyl-THIQ has a wide range of properties that make it a useful compound in scientific research.
Applications De Recherche Scientifique
Cyclization and Biological Activity
Research by Nowicki and Fabrycy explored the cyclization of o-acylphenylacetic acids to generate 1-aryl-3-hydroxyisoquinolines, discussing the biological activity of these compounds with respect to bacteria. The study highlights the structural transformation and potential biological implications of similar compounds (Nowicki & Fabrycy, 1976).
Antagonistic Properties
Isoquinoline and quinazoline urea derivatives were investigated for their binding to human adenosine A(3) receptors, demonstrating the importance of specific substitutions for enhanced receptor affinity. This study illuminates the potential therapeutic applications of isoquinoline urea derivatives in modulating receptor activity (van Muijlwijk-Koezen et al., 2000).
Supramolecular Gelators
Quinoline urea derivatives were synthesized and evaluated for their ability to form Ag-complexes and gels, showing potential for innovative material science applications. The study by Braga et al. demonstrates the versatility of urea derivatives in forming complex structures with potential for various technological applications (Braga et al., 2013).
Enantioselective Additions
Arokianathar et al. investigated the use of isothioureas for the enantioselective addition of esters to iminium ions derived from tetrahydroisoquinoline, a process that could be crucial for the synthesis of complex organic molecules with high enantiomeric purity. This research contributes to the field of asymmetric synthesis and its potential applications in pharmaceuticals (Arokianathar et al., 2018).
TRPM8 Channel Receptor Antagonists
Research on tetrahydroisoquinoline derivatives identified them as selective antagonists for the TRPM8 channel receptor, with implications for the treatment of prostate cancer. The study by De Petrocellis et al. highlights the medicinal chemistry aspects of isoquinoline ureas in targeting specific receptors involved in cancer cell proliferation (De Petrocellis et al., 2016).
Propriétés
IUPAC Name |
1-(3-methylphenyl)-3-(1,2,3,4-tetrahydroisoquinolin-5-yl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-12-4-2-6-14(10-12)19-17(21)20-16-7-3-5-13-11-18-9-8-15(13)16/h2-7,10,18H,8-9,11H2,1H3,(H2,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXFORYBYXLAHIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC=CC3=C2CCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(3-Methyl[1,2,4]triazolo[4,3-B]pyridazin-6-YL)amino]ethanol](/img/structure/B1518481.png)


![N-[4-(Acetylmethylamino)butyl]-3-(3,4-dimethoxyphenyl)-N-methylpropenamide](/img/structure/B1518493.png)
![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)

![N-[(3beta)-3-Hydroxy-28-oxoolean-12-en-28-yl]-L-leucine](/img/structure/B1518497.png)
![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)

